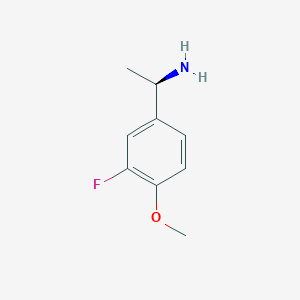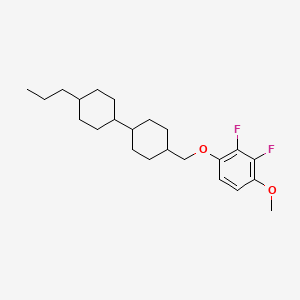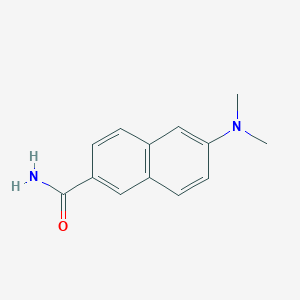
6-(Dimethylamino)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-2-naphthamide is an organic compound that belongs to the class of naphthamide derivatives This compound is characterized by the presence of a dimethylamino group attached to the naphthalene ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-naphthamide typically involves the reaction of 2-naphthoic acid with dimethylamine. The process can be carried out under various conditions, including:
Direct Amidation: This method involves the direct reaction of 2-naphthoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually conducted under reflux conditions to facilitate the formation of the amide bond.
Acylation: Another approach involves the acylation of 2-naphthylamine with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired naphthamide derivative. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylamino)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Halogenated naphthamide derivatives.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Dimethylamino)-2-naphthamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the compound can act as an electron donor or acceptor, modulating redox reactions and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Dimethylamino)-2-naphthol
- 6-(Dimethylamino)-2-naphthoic acid
- 6-(Dimethylamino)-2-naphthylamine
Uniqueness
Compared to similar compounds, 6-(Dimethylamino)-2-naphthamide exhibits unique reactivity due to the presence of both the dimethylamino group and the amide functionality. This dual functionality allows for a broader range of chemical transformations and applications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
6-(dimethylamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-15(2)12-6-5-9-7-11(13(14)16)4-3-10(9)8-12/h3-8H,1-2H3,(H2,14,16) |
Clave InChI |
DVIXTDVTDRKMMN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


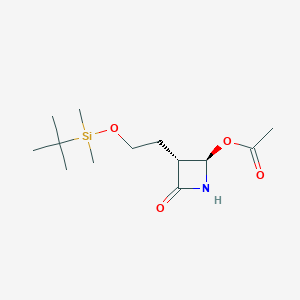
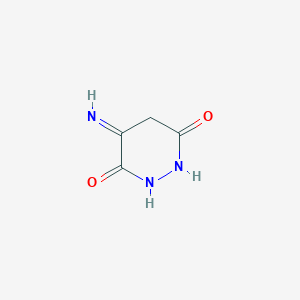


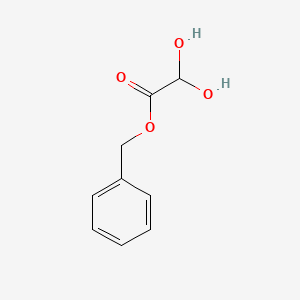
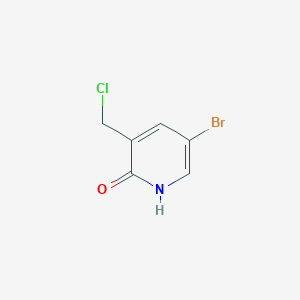
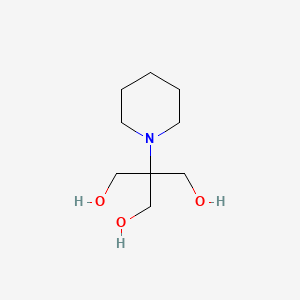
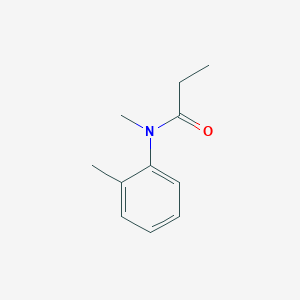
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)

